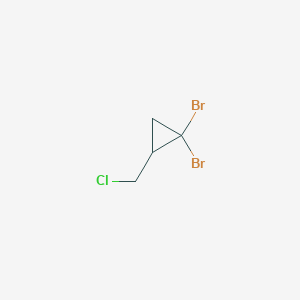

1,1-Dibromo-2-(chloromethyl)cyclopropane

描述

Significance as a Versatile Chemical Building Block in Organic Synthesis

1,1-Dibromo-2-(chloromethyl)cyclopropane is widely utilized in organic synthesis as a versatile building block. aaronchem.com Its chemical structure is primed for a variety of reactions, making it a valuable precursor for more complex molecules. The presence of both bromine and chlorine atoms on the compact cyclopropane (B1198618) ring provides multiple sites for selective chemical modifications. These halogen substituents can act as key "handles" for further synthetic elaboration, enabling transformations such as nucleophilic substitutions that introduce diverse functionalities into target molecules. aaronchem.com

The compound is frequently employed in reactions designed to construct functionalized cyclopropanes. aaronchem.com Its ability to participate in cycloaddition and ring-closing reactions makes it an efficient tool for chemists aiming to incorporate the strained three-membered ring into larger molecular frameworks. aaronchem.com This strategic inclusion of a cyclopropane ring can be crucial for influencing the biological activity and physical properties of the final product.

Role in the Creation of Complex Molecular Architectures and Pharmaceuticals

The unique structural and reactive properties of this compound make it an indispensable tool in the efficient construction of complex molecules, including those with pharmaceutical relevance. aaronchem.com As a versatile scaffold, it allows for the strategic and controlled introduction of stereochemistry and functionality. aaronchem.combiosynth.com The ability to build upon its core structure enables the synthesis of elaborate molecular architectures that might be challenging to access through other synthetic routes. aaronchem.com

The application of halogenated cyclopropanes is particularly notable in the synthesis of bicyclic compounds. For instance, the closely related compound, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, serves as a key intermediate in the synthesis of [1.1.1]propellane, a highly strained and complex molecule that is itself a building block for advanced materials and pharmaceutical candidates. sigmaaldrich.comgoogle.com This highlights the general utility of gem-dibromocyclopropanes in accessing unique and highly strained systems, a field of chemistry to which this compound belongs.

Unique Reactivity Profile Arising from its Compact Three-Membered Ring Structure and Significant Strain Energy

The reactivity of this compound is dominated by the inherent strain energy of its three-membered ring. aaronchem.com This strain facilitates chemical transformations that are often difficult to achieve with less strained systems. aaronchem.com The relief of this ring strain is a powerful thermodynamic driving force for many of its reactions.

Furthermore, the presence of the chloromethyl substituent significantly influences the compound's reactivity in ways that deviate from simpler halocyclopropanes. researchgate.net Studies on the thermal ring-opening of chloromethyl-substituted bromocyclopropanes have shown that this substituent affects the reaction pathways, leading to unexpected products. researchgate.net For example, the thermal reactions of such compounds can involve rearrangements and chlorine migration, a reactivity pattern not observed in analogous cyclopropanes lacking the chloromethyl group. researchgate.net This distinct reactivity underscores the compound's unique profile and provides chemists with opportunities for novel synthetic strategies. aaronchem.com

Structure

3D Structure

属性

IUPAC Name |

1,1-dibromo-2-(chloromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPJVZSGRVWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454367 | |

| Record name | Cyclopropane, 1,1-dibromo-2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67003-20-7 | |

| Record name | Cyclopropane, 1,1-dibromo-2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dibromo 2 Chloromethyl Cyclopropane

Established Synthetic Routes to 1,1-Dibromocyclopropane (B14071962) Scaffolds

Dibromocarbene Addition to Alkenes as a Core Strategy

The fundamental approach to constructing the 1,1-dibromocyclopropane unit is the [2+1] cycloaddition of dibromocarbene (:CBr₂) to a carbon-carbon double bond. imist.ma Dibromocarbene is a highly reactive, neutral, electron-deficient intermediate that acts as an electrophile. imist.ma It readily attacks the electron-rich π-system of an alkene to form the cyclopropane (B1198618) ring in a concerted and stereospecific manner. imist.malibretexts.org

The generation of dibromocarbene is typically achieved in situ from bromoform (B151600) (CHBr₃) and a strong base. The base abstracts a proton from bromoform to form the tribromomethanide anion (CBr₃⁻), which then undergoes alpha-elimination, expelling a bromide ion to yield the carbene. libretexts.orgyoutube.com

General Reaction Scheme:

Caption: Generation of dibromocarbene from bromoform and subsequent addition to an alkene.

Caption: Generation of dibromocarbene from bromoform and subsequent addition to an alkene.

This method is a significant improvement over the older Doering-Hoffman reaction, which used potassium tert-butoxide in a non-polar, anhydrous solvent, as it is less sensitive to water. nih.gov

Precursors and Substrate Requirements for the Synthesis of 1,1-Dibromo-2-(chloromethyl)cyclopropane

The direct precursor for the synthesis of this compound is the alkene allyl chloride (3-chloropropene). The dibromocarbene, generated from bromoform and a strong base like sodium hydroxide (B78521) , adds across the double bond of allyl chloride to yield the target cyclopropane derivative. phasetransfer.com

While this reaction provides a direct route, yields can be modest, and the workup process can be complicated by the formation of emulsions. acs.org A closely related compound, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, is synthesized from 3-chloro-2-(chloromethyl)-1-propene using similar phase-transfer dibromocyclopropanation conditions. acs.orgorgsyn.org

| Precursor | Role in Synthesis |

| Allyl Chloride (3-chloropropene) | Alkene substrate providing the carbon backbone for the cyclopropane ring. |

| Bromoform (CHBr₃) | Source of dibromocarbene. |

| Sodium Hydroxide (NaOH) | Strong base used to generate the carbene from bromoform. |

| Phase-Transfer Catalyst | Facilitates the reaction between the aqueous and organic phases. |

Mechanistic Aspects of Cyclopropanation Reactions

Stereoselectivity and Regioselectivity Considerations in Halocyclopropanation

The addition of dibromocarbene to alkenes is a highly stereospecific reaction. The stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane. libretexts.orgyoutube.com This stereospecificity arises from the concerted mechanism of the cycloaddition, where the carbene adds to the double bond in a single step from one face of the π-system. imist.ma This is a form of syn-addition, where both new carbon-carbon bonds are formed on the same side of the original double bond. masterorganicchemistry.com

Regioselectivity becomes a key consideration when the substrate contains multiple, electronically distinct double bonds. Dibromocarbene, being an electrophilic species, preferentially attacks the most electron-rich (i.e., most nucleophilic) double bond. imist.maimist.ma This is typically the most substituted double bond, as alkyl groups are electron-donating and increase the nucleophilicity of the π-bond. imist.maimist.ma In the case of allyl chloride, there is only one double bond, so regioselectivity with respect to multiple C=C bonds is not a factor. However, the presence of the electron-withdrawing chloromethyl group can influence the reactivity of the alkene.

Influence of Catalysts and Reaction Conditions (e.g., Phase Transfer Catalysis)

Modern syntheses of 1,1-dibromocyclopropanes predominantly employ Phase-Transfer Catalysis (PTC) . This technique is highly effective for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous solution of sodium hydroxide and an organic solution of the alkene and bromoform. nih.govcrdeepjournal.org

In this system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA) or a tetralkylammonium salt, facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. crdeepjournal.orgprinceton.edu Once in the organic phase, the hydroxide ion deprotonates the bromoform, initiating the carbene-generation sequence. This allows the reaction to proceed at the interface between the two liquids or within the organic phase at a much faster rate and often under milder conditions (e.g., lower temperatures) than traditional methods. nih.govunimi.it

The efficiency of a PTC reaction can be influenced by several factors:

Catalyst Structure: The size and structure of the quaternary ammonium cation can affect its solubility in the organic phase and its ion-pairing behavior, thereby influencing reaction rates. princeton.educore.ac.uk

Concentration of Base: A high concentration of the base (e.g., 50% aqueous NaOH) is typically used to drive the reaction. nih.gov

The use of PTC offers significant advantages, including increased yields, reduced reaction times, and the ability to use inexpensive bases like sodium hydroxide, making the process more scalable and economically viable for industrial applications. phasetransfer.comcrdeepjournal.org

| Parameter | Influence on Reaction | Rationale |

| Catalyst | Crucial for reaction efficiency. | Transports the hydroxide anion from the aqueous phase to the organic phase to react with bromoform. |

| Stirring Speed | Affects reaction rate. | Increases the interfacial surface area between the two immiscible phases, enhancing reactant transfer. princeton.edu |

| Base Concentration | Drives the reaction. | A high concentration of NaOH ensures efficient deprotonation of bromoform. nih.gov |

| Temperature | Controls reaction rate and selectivity. | Lower temperatures can improve selectivity and control the exothermic reaction. |

Reactivity and Transformational Chemistry of 1,1 Dibromo 2 Chloromethyl Cyclopropane

Strain-Release Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring possesses significant ring strain, estimated at approximately 27 kcal/mol. This inherent strain is a primary driving force for many of its characteristic reactions, which proceed via pathways that allow the ring to open and relieve this energetic instability.

The presence of the gem-dibromo group on the strained cyclopropane ring makes it susceptible to various ring-opening transformations. These reactions can be initiated thermally, by Lewis acids, or by bases. In the presence of silver(I) salts, for instance, similar gem-dihalocyclopropanes are known to undergo ring expansion through the cleavage of an endocyclic bond. However, under basic conditions, a different pathway is often observed. Base-promoted reactions can proceed through an initial elimination of hydrogen bromide to form a highly reactive bromocyclopropene intermediate. This intermediate can then undergo ring opening to form a zwitterionic or carbene-like species, which is subsequently trapped by a nucleophile to yield an acyclic product. The specific pathway and resulting products are highly dependent on the substrate and reaction conditions.

One of the most significant reactions of 1,1-dibromo-2-(chloromethyl)cyclopropane is its conversion into bicyclo[1.1.0]butane derivatives. This transformation is a formal debromochlorination and a remarkable rearrangement driven by strain release. When this compound is treated with an organolithium reagent, such as methyllithium (B1224462), a sequence of events unfolds. First, a halogen-metal exchange occurs, preferentially at one of the bromine atoms, to form a lithium carbenoid. This intermediate then undergoes a rapid intramolecular nucleophilic substitution where the newly formed carbanion displaces the chloride on the adjacent side chain. This ring-closing step results in the formation of the extremely strained bicyclo[1.1.0]butane system. This process is a powerful method for accessing these unique bridged compounds, which are themselves valuable precursors for further synthetic elaborations.

Functional Group Interconversions Involving Halogen Substituents

Beyond the reactivity of the cyclopropane ring itself, the halogen substituents on this compound provide versatile handles for a variety of functional group interconversions.

The chloromethyl group (-CH₂Cl) is a primary alkyl halide and is therefore a prime site for Sₙ2 reactions. It can react with a wide range of nucleophiles to introduce new functional groups, while potentially leaving the gem-dibromocyclopropane moiety intact if conditions are carefully controlled. Strong nucleophiles can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This reactivity allows for the introduction of azides, cyanides, ethers, and other functionalities.

The table below illustrates the expected products from the reaction of this compound with various common nucleophiles.

| Nucleophile | Reagent Example | Solvent | Expected Product |

| Azide | Sodium Azide (NaN₃) | DMF, DMSO | 1-(Azidomethyl)-2,2-dibromocyclopropane |

| Cyanide | Potassium Cyanide (KCN) | Ethanol, DMSO | (2,2-Dibromocyclopropyl)acetonitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | H₂O/THF | (2,2-Dibromocyclopropyl)methanol |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | 1,1-Dibromo-2-(methoxymethyl)cyclopropane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | 1,1-Dibromo-2-((phenylthio)methyl)cyclopropane |

This table represents expected chemical transformations based on general principles of nucleophilic substitution.

As previously mentioned, halogen-metal exchange is a key reaction for this molecule. The treatment of this compound with alkyllithium reagents like methyllithium (MeLi) or tert-butyllithium (B1211817) (t-BuLi) is the standard method for generating bicyclo[1.1.0]butane precursors. The exchange is significantly faster with bromine than with chlorine. The initial step is the formation of a 1-bromo-1-lithiocyclopropane intermediate. This species is generally unstable and, in this specific substrate, immediately undergoes an intramolecular Sₙ2 reaction to expel the chloride ion and form the bicyclo[1.1.0]butane skeleton. If a second equivalent of organolithium is used, or if the initial bicyclobutane is trapped by the alkyllithium, the highly reactive 1-lithiobicyclo[1.1.0]butane can be generated. This organometallic intermediate is a potent nucleophile and serves as a precursor for a variety of advanced transformations.

The table below summarizes the conditions for generating these important bicyclo[1.1.0]butane intermediates.

| Reagent | Solvent | Temperature | Intermediate Generated |

| Methyllithium (MeLi) | Diethyl ether (Et₂O) | -78 °C to -50 °C | 1-Lithiobicyclo[1.1.0]butane |

| tert-Butyllithium (t-BuLi) | Diethyl ether (Et₂O) | -78 °C | 1-Lithiobicyclo[1.1.0]butane |

Advanced Reaction Types and Mechanistic Investigations

The unique organometallic intermediates derived from this compound enable access to advanced and powerful synthetic methodologies. A notable example is the carbopalladation of C–C σ-bonds.

In a sophisticated application, 1-lithiobicyclo[1.1.0]butane, generated from this compound, can be trapped with a boronic ester to form a bicyclo[1.1.0]butyl boronate complex. This strained boronate complex can then participate in a novel palladium-catalyzed cross-coupling reaction with aryl triflates. The proposed mechanism involves the oxidative addition of the aryl triflate to a palladium(0) catalyst, generating an electrophilic palladium(II) complex. This complex then interacts with the highly strained central C-C σ-bond of the bicyclo[1.1.0]butyl boronate. This interaction facilitates a 1,2-metallate rearrangement, effectively adding the aryl group and the boronic ester substituent across the σ-bond. Subsequent reductive elimination yields a densely functionalized, 1,1,3-trisubstituted cyclobutane (B1203170) product with complete diastereocontrol. This reaction represents a rare example of the catalytic carbopalladation of a carbon-carbon single bond, opening new avenues for the synthesis of complex cyclobutane scaffolds that are of significant interest in medicinal chemistry.

Cycloaddition Reactions Idealized by Ring Strain

The significant ring strain in cyclopropane derivatives, such as vinylcyclopropanes (VCPs) and bicyclo[1.1.0]butanes (BCBs), makes them valuable synthons in a range of cycloaddition reactions. researchgate.netchinesechemsoc.org The relief of this strain provides a potent thermodynamic driving force for these transformations. While direct cycloaddition reactions of this compound are not extensively documented, the behavior of related strained systems provides a clear indication of its potential reactivity.

Transition-metal catalysis is often employed to facilitate the participation of cyclopropane derivatives in cycloadditions. pku.edu.cn For instance, vinylcyclopropanes can act as three-carbon (C3) or five-carbon (C5) synthons in rhodium-catalyzed cycloadditions. pku.edu.cnwikipedia.org In a [3+2] cycloaddition, the cyclopropane ring is cleaved to form a zwitterionic π-allyl intermediate which then reacts with a two-atom component like an alkene or alkyne to form a five-membered ring. researchgate.netacs.org Similarly, in a [5+2] cycloaddition, the vinylcyclopropane (B126155) unit acts as a five-carbon component, reacting with a two-atom partner to yield a seven-membered ring. wikipedia.org

Bicyclo[1.1.0]butanes (BCBs), which possess even greater ring strain than simple cyclopropanes, are also highly reactive in cycloaddition reactions. chinesechemsoc.org They can participate in formal [2σ+2π] cycloadditions with alkenes, a transformation that can be promoted by photoredox catalysis. diva-portal.orgacs.org The central C-C bond of the BCB is cleaved, allowing for the formation of a bicyclo[2.1.1]hexane core. diva-portal.orgresearchgate.net

The reactivity of these strained systems is summarized in the table below, illustrating the versatility of cyclopropane derivatives in cycloaddition reactions. The substitution pattern on the cyclopropane ring can significantly influence the reaction pathway and the nature of the resulting products. pku.edu.cn

| Cyclopropane Derivative | Reaction Type | Catalyst/Promoter | Product |

| Vinylcyclopropane (VCP) | [3+2] Cycloaddition | Rh(I) complexes | Bicyclic cyclopentenes |

| Vinylcyclopropane (VCP) | [5+2] Cycloaddition | Rh(I), Ru(II) complexes | Seven-membered carbocycles |

| Bicyclo[1.1.0]butane (BCB) | [3+2] Cycloaddition | Lewis Acids | Bicyclo[2.1.1]hexan-2-ones |

| Bicyclo[1.1.0]butane (BCB) | [2σ+2π] Cycloaddition | Photoredox catalysts | Bicyclo[2.1.1]hexanes |

These examples underscore the potential of strained cyclopropane rings to serve as building blocks for the construction of diverse and complex cyclic systems. It is conceivable that a derivative of this compound, for instance, a vinyl-substituted version, could undergo similar transition-metal-catalyzed cycloaddition reactions.

Catalytic Transformations Utilizing this compound Derivatives

The presence of the gem-dibromo group on the cyclopropane ring makes this compound and its derivatives excellent candidates for transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed transformations of gem-dihalocyclopropanes are particularly well-established and offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.govmdpi.comyoutube.comlibretexts.org

These reactions typically proceed through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the strained C-C bond of the cyclopropane ring. nih.gov This is often followed by a β-elimination step, leading to the formation of a π-allyl palladium intermediate, which can then react with a variety of nucleophiles. nih.govrsc.org

For instance, palladium-catalyzed ring-opening cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes has been shown to produce gem-diboryl-substituted fluorinated alkenes. nih.gov This reaction proceeds under mild conditions and demonstrates high functional group tolerance. The mechanism is believed to involve the formation of a four-membered-ring palladacycle intermediate, followed by β-fluoride elimination to generate a 2-fluorinated Pd π-allyl complex. nih.gov A similar mechanistic pathway can be envisioned for gem-dibromocyclopropane derivatives.

The reaction of 1,1-dibromocyclopropanes with alkyllithium reagents can also lead to the formation of allenes through a carbene intermediate. scispace.com Furthermore, palladium-catalyzed cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums have been developed for the synthesis of aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes, highlighting the versatility of gem-dibromo compounds in organic synthesis. nih.gov

The table below summarizes some key catalytic transformations of gem-dihalocyclopropane derivatives, which serve as models for the potential reactivity of this compound.

| Substrate | Catalyst System | Coupling Partner | Product |

| gem-Difluorocyclopropanes | Pd(0)/Ligand | gem-Diborylalkanes | gem-Diboryl-substituted fluorinated alkenes |

| gem-Dibromocyclopropanes | Alkyllithium | - | Allenes |

| 1,1-Dibromoethylenes | Pd(OAc)₂/DPPE | Alkynylaluminums | Aryl substituted conjugated enediynes |

| 1,1-Dibromoethylenes | Pd₂(dba)₃/TFP | Alkynylaluminums | Unsymmetrical 1,3-diynes |

These catalytic methods provide powerful strategies for the transformation of gem-dihalocyclopropanes into a wide array of valuable organic molecules. The application of these methods to this compound and its derivatives would open up new avenues for the synthesis of novel and complex chemical entities.

Applications of 1,1 Dibromo 2 Chloromethyl Cyclopropane in Target Oriented Synthesis

Precursor to Strained Bicyclo[1.1.0]butyl Systems

The most prominent application of 1,1-dibromo-2-(chloromethyl)cyclopropane is its role as a key starting material for the generation of bicyclo[1.1.0]butane (BCB), one of the most strained carbocycles known. This high degree of ring strain, estimated to be around 66 kcal/mol, makes BCB a powerful synthetic intermediate for strain-release-driven transformations, allowing for the construction of complex cyclobutane (B1203170) derivatives.

Synthesis of Bicyclo[1.1.0]butyl Boronate Complexes

A significant advancement in the utilization of this compound is its conversion into bicyclo[1.1.0]butyl boronate complexes. These complexes serve as versatile platforms for the introduction of the bicyclo[1.1.0]butyl moiety into organic molecules. The synthesis is typically achieved through a sequential treatment of this compound with organolithium reagents followed by trapping with a boronic ester.

The process begins with the treatment of this compound with methyllithium (B1224462) (MeLi) at low temperatures, which is followed by the addition of tert-butyllithium (B1211817) (tBuLi). This sequence generates a highly reactive 1-lithiobicyclo[1.1.0]butane intermediate. This lithiated species is then trapped with a boronic ester, such as isopropyl pinacol (B44631) borate (B1201080) (iPrOBpin), to yield the desired bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin). This method allows for the multigram-scale synthesis of the boronate complex, which, despite being unstable to silica (B1680970) gel, can be stored under an inert atmosphere.

Challenges in Cross-Coupling Reactions of Derived Boronates due to Halide Anion Inhibition

While the synthesis of bicyclo[1.1.0]butyl boronate complexes represents a significant step, their subsequent use in palladium-catalyzed cross-coupling reactions is not without its challenges. A major hurdle is the inhibitory effect of halide anions, which are byproducts of the formation of the lithiated bicyclo[1.1.0]butane from this compound. These halide salts can interfere with the catalytic cycle of palladium, leading to unsuccessful cross-coupling reactions.

To circumvent this issue, a "halide-free" approach to generating the 1-lithiobicyclo[1.1.0]butane intermediate has been developed. This strategy involves the use of a bicyclo[1.1.0]butyl sulfoxide (B87167) as a precursor. The sulfoxide, which is a crystalline and easy-to-handle solid, can be subjected to a sulfoxide-lithium exchange reaction. This process generates the desired 1-lithiobicyclo[1.1.0]butane in the absence of inhibitory halide anions, enabling successful palladium-catalyzed cross-coupling reactions with a wide range of electrophiles, including aryl triflates. This method has proven crucial for the effective incorporation of the bicyclo[1.1.0]butyl unit into more complex molecules.

Building Block for Bridged and Polycyclic Hydrocarbons

The utility of this compound and its derivatives extends beyond the synthesis of monocyclic systems, serving as a valuable starting point for the construction of more intricate bridged and polycyclic hydrocarbons. The inherent strain within the three-membered ring provides a thermodynamic driving force for rearrangements and ring-expansion reactions, leading to the formation of complex cage-like structures.

Strategic Utility in Accessing Strained Cage Hydrocarbons and their Derivatives

A notable application in this area is the synthesis of [1.1.1]propellane, a highly strained cage hydrocarbon. The closely related compound, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, is a key intermediate in the Szeimies method for synthesizing [1.1.1]propellane. This synthesis highlights the strategic importance of gem-dihalocyclopropanes in accessing complex and highly strained polycyclic systems. The principles of this transformation can be extended to the use of this compound for the synthesis of other substituted and functionalized cage hydrocarbons.

Precursor to Functionalized Cyclopropanes

Beyond its conversion to bicyclic systems, this compound can also serve as a precursor to a variety of functionalized cyclopropanes. The gem-dibromo functionality is a versatile handle for further chemical transformations. For instance, treatment with organolithium reagents can lead to the formation of cyclopropylidene carbenoids. These reactive intermediates can then undergo a variety of reactions, including insertions and cycloadditions, to generate more complex cyclopropane (B1198618) derivatives. Furthermore, the chloromethyl group can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the cyclopropane ring.

Stereochemical Control and Functional Group Diversification

The reactions involving this compound and its derivatives often proceed with a high degree of stereochemical control, making it a valuable tool for asymmetric synthesis. Moreover, the functional handles present in the molecule and its downstream products allow for extensive diversification.

The inherent stereochemistry of the cyclopropane ring, with its cis and trans relationships between substituents, plays a crucial role in directing the stereochemical outcome of subsequent reactions. For example, in the formation of bicyclo[1.1.0]butyl systems, the stereochemistry of the starting cyclopropane dictates the relative orientation of the substituents in the final bicyclic product.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. Based on the structure of 1,1-Dibromo-2-(chloromethyl)cyclopropane, the following proton signals are anticipated. The molecule contains a chiral center at the C2 position of the cyclopropane (B1198618) ring, which makes the two protons of the adjacent CH2Cl group and the two protons on the C3 position of the cyclopropane ring diastereotopic. This means they are chemically non-equivalent and should, in principle, give rise to separate signals.

The cyclopropane ring protons (H-2 and H-3) and the chloromethyl protons (H-4) would exhibit complex splitting patterns due to geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The electronegativity of the bromine and chlorine atoms would cause the proton signals to shift downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 (CH) | 2.5 - 3.0 | Multiplet | J(H2-H3a), J(H2-H3b), J(H2-H4a), J(H2-H4b) |

| H-3a (CH₂) | 1.5 - 2.0 | Multiplet | J(H3a-H3b), J(H3a-H2) |

| H-3b (CH₂) | 1.0 - 1.5 | Multiplet | J(H3b-H3a), J(H3b-H2) |

| H-4a (CH₂Cl) | 3.8 - 4.2 | Multiplet | J(H4a-H4b), J(H4a-H2) |

Note: The predicted chemical shifts and coupling constants are estimates based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. For this compound, four unique carbon signals are expected. The carbon atom attached to the two bromine atoms (C1) would be significantly deshielded and appear at a low field. The carbon atoms of the cyclopropane ring (C2 and C3) and the chloromethyl carbon (C4) would also have distinct chemical shifts influenced by the attached halogens and the ring strain.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CBr₂) | 25 - 35 |

| C2 (CH) | 30 - 40 |

| C3 (CH₂) | 20 - 30 |

Note: These are estimated chemical shift ranges and require experimental verification.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to transitions between vibrational energy levels. These frequencies are characteristic of the types of chemical bonds present in the molecule.

For this compound, characteristic IR absorption bands would include:

C-H stretching: The C-H bonds of the cyclopropane ring and the chloromethyl group are expected to show stretching vibrations in the region of 3100-2900 cm⁻¹. The C-H stretches associated with the cyclopropane ring may appear at slightly higher wavenumbers (above 3000 cm⁻¹) due to the increased s-character of the C-H bonds in the strained ring system.

CH₂ bending (scissoring): These vibrations are expected around 1450 cm⁻¹.

Cyclopropane ring vibrations: The characteristic ring "breathing" and deformation modes of the cyclopropane ring typically appear in the fingerprint region, including a notable band around 1020 cm⁻¹.

C-Cl stretching: A strong absorption band corresponding to the C-Cl bond stretch is expected in the range of 800-600 cm⁻¹.

C-Br stretching: The C-Br stretching vibrations are expected at lower frequencies, typically in the 650-500 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the C-Br bonds, which can be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The presence of bromine and chlorine, with their characteristic isotopic patterns, makes mass spectrometry a particularly informative technique for this compound.

The molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). The exact mass of the molecular ion would confirm the elemental composition.

Common fragmentation pathways for halogenated compounds include the loss of a halogen atom or a hydrogen halide molecule. For this compound, characteristic fragment ions would be expected corresponding to the loss of Br, Cl, HBr, and HCl from the molecular ion. Cleavage of the chloromethyl group would also be a likely fragmentation pathway.

Advanced Chromatographic Techniques for Purity and Analysis

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of halogenated organic compounds. oup.com A reversed-phase C18 or C8 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgresearchgate.net UV detection would be suitable for this compound, although it lacks a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. LC-MS allows for the separation of the compound from any impurities, while the mass spectrometer provides mass information for each separated component, aiding in their identification.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This technique would be well-suited for the rapid purity assessment of this compound.

The choice of a specific chromatographic method would depend on the analytical goal, whether it is for purity determination, preparative isolation, or quantitative analysis. Method development would involve optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve the desired separation. chromforum.org

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools for understanding the intrinsic properties and reaction dynamics of molecules. For a strained and highly functionalized molecule like 1,1-Dibromo-2-(chloromethyl)cyclopropane, computational methods offer insights into its electronic structure, stability, and potential reaction pathways that are often difficult to probe experimentally. While specific computational studies focusing exclusively on this compound are not prominent in publicly accessible literature, the principles derived from studies of related halogenated and substituted cyclopropanes allow for a detailed theoretical discussion.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1,1-Dibromo-2-(chloromethyl)cyclopropane

While this compound is a valuable synthetic precursor, current research primarily focuses on its applications rather than its synthesis. Future efforts are anticipated to pivot towards the development of more sustainable and efficient methods for its preparation. Green chemistry principles are increasingly being applied to the synthesis of functionalized cyclopropanes, offering a roadmap for future research in this area. acs.orgnih.govresearchgate.netthieme-connect.de

Current research in sustainable cyclopropanation often involves biocatalytic and photocatalytic methods. researchgate.net For instance, engineered myoglobin (B1173299) and dehaloperoxidase enzymes have been utilized for the asymmetric cyclopropanation of alkenes with diazo compounds, achieving high stereoselectivity and yields. scispace.comnih.govrochester.eduwpmucdn.comresearchgate.net These biocatalytic approaches, often conducted in aqueous media, significantly reduce the environmental impact compared to traditional methods that may rely on hazardous reagents and organic solvents.

Future research could explore the enzymatic or photocatalytic dibromocyclopropanation of 3-chloro-1-propene to directly synthesize this compound. The development of solid-state photoreactions, which eliminate the need for solvents, also presents a promising avenue for a greener synthesis of this and other cyclopropane (B1198618) derivatives. acs.orgnih.gov A summary of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for Functionalized Cyclopropanes

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Biocatalytic Cyclopropanation | Use of engineered enzymes (e.g., myoglobin, dehaloperoxidase); High stereoselectivity; Aqueous reaction media. scispace.comnih.govrochester.eduwpmucdn.comresearchgate.net | Development of an engineered enzyme for the dibromocyclopropanation of 3-chloro-1-propene. |

| Photocatalytic Cyclopropanation | Visible-light mediated; Use of photosensitizers; Mild reaction conditions. researchgate.net | A photocatalytic cycle for the reaction of a bromine source and a carbene precursor with 3-chloro-1-propene. |

| Solid-State Photodenitrogenation | Solvent-free reaction; High stereospecificity. acs.orgnih.gov | A multi-step synthesis involving a pyrazoline intermediate derived from 3-chloro-1-propene, followed by solid-state photodenitrogenation. |

Exploration of New Reactivity Modes and Catalytic Cycles with this compound

The high ring strain of this compound makes it a precursor to even more reactive species, most notably bicyclo[1.1.0]butane (BCB) intermediates. Research in this area is uncovering novel reactivity modes and catalytic cycles that were previously inaccessible.

A significant breakthrough has been the use of this compound to generate bicyclo[1.1.0]butyl boronic esters (BCB-Bpin). bris.ac.ukresearchgate.net These intermediates exhibit unique reactivity, undergoing α-selective ring-opening reactions with a variety of nucleophiles. bris.ac.ukresearchgate.net This regioselectivity is in contrast to other bicyclo[1.1.0]butane derivatives and opens new avenues for the synthesis of functionalized cyclobutanes.

Furthermore, the Aggarwal group has demonstrated an unprecedented carbopalladation of the central C-C σ-bond of a bicyclo[1.1.0]butyl boronate complex, derived from this compound. bohrium.combris.ac.ukresearchgate.net In this process, an aryl palladium(II) complex adds across the strained central bond of the BCB, leading to the formation of 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. bohrium.combris.ac.ukresearchgate.net This represents a new fundamental reaction step in palladium catalysis.

In a complementary approach, the Procter group has utilized this compound as a starting material for the synthesis of bicyclo[1.1.0]butyl (BCB) ketones. researchgate.net These ketones undergo a samarium(II) iodide (SmI₂) -catalyzed intermolecular coupling with electron-deficient alkenes. researchgate.netnih.govmanchester.ac.uk This reaction proceeds via a radical relay mechanism to afford bicyclo[2.1.1]hexane (BCH) ketones, which are valuable synthetic intermediates. researchgate.netnih.govmanchester.ac.uk

Table 2: Novel Reactivity of Intermediates Derived from this compound

| Intermediate | Reagent/Catalyst | Reaction Type | Product | Reference(s) |

| Bicyclo[1.1.0]butyl boronic ester (BCB-Bpin) | Nucleophiles (e.g., phenols, thiols, sulfonamides) | α-Selective Ring-Opening | Functionalized Cyclobutyl Boronic Esters | bris.ac.ukresearchgate.net |

| Bicyclo[1.1.0]butyl boronate complex | Aryl triflates, Organoboronic esters / Pd(0) catalyst | C-C σ-Bond Carbopalladation | 1,1,3-Trisubstituted Cyclobutanes | bohrium.combris.ac.ukresearchgate.net |

| Bicyclo[1.1.0]butyl (BCB) ketones | Electron-deficient alkenes / SmI₂ (catalytic) | Radical Relay Alkene Insertion | Bicyclo[2.1.1]hexane (BCH) Ketones | researchgate.netnih.govmanchester.ac.uk |

Design of Next-Generation Strained Ring Systems Derived from this compound for Chemical Biology Applications

A major driving force for the research into this compound is its utility in constructing novel three-dimensional scaffolds for applications in medicinal chemistry and chemical biology. The concept of "escaping from flatland" encourages the replacement of flat aromatic rings in bioactive molecules with saturated, three-dimensional structures to improve physicochemical properties and explore new chemical space. nih.gov

The bicyclo[2.1.1]hexane (BCH) core, synthesized from this compound, is a prime example of such a next-generation strained ring system. researchgate.netnih.govmanchester.ac.uk BCHs are considered as saturated bioisosteres of ortho- and meta-substituted benzene (B151609) rings. rsc.orgchemrxiv.orgresearchgate.netorganic-chemistry.orgnih.govunipd.ituam.es Their rigid bicyclic structure provides well-defined exit vectors for substituents, mimicking the spatial arrangement of functional groups on an aromatic ring while introducing C(sp³)-rich character. This can lead to improved properties such as enhanced solubility and metabolic stability in drug candidates. nih.gov

The synthetic accessibility of substituted BCHs, enabled by the reactivity of this compound, is paving the way for their systematic investigation in drug discovery programs. nih.govmanchester.ac.uk The resulting BCH ketones can be further elaborated to introduce a variety of functional groups, allowing for the rapid generation of libraries of novel compounds for biological screening. manchester.ac.uk The development of enantioselective synthetic routes to these scaffolds is a particularly active area of research, as the stereochemistry of these rigid molecules can have a profound impact on their biological activity. uam.es

The versatility of this compound as a precursor to strained ring systems like functionalized cyclobutanes and bicyclo[2.1.1]hexanes positions it as a key player in the future of medicinal chemistry. The continued exploration of its chemistry will undoubtedly lead to the discovery of new bioactive molecules with improved therapeutic profiles.

常见问题

Q. What are the established synthetic routes for 1,1-dibromo-2-(chloromethyl)cyclopropane?

The compound is synthesized via halogenation of cyclopropane precursors. For example, the Brinker approach involves lithiation of this compound using sulfoxide intermediates and organolithium reagents (e.g., MeLi or t-BuLi) in THF, yielding bicyclobutane derivatives critical for further functionalization . Alternative routes may involve radical bromination of chloromethylcyclopropane derivatives under controlled conditions to avoid over-halogenation .

Q. How is this compound characterized in research settings?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and cyclopropane ring integrity.

- X-ray Crystallography : Resolves steric and electronic configurations, as demonstrated in trans-anti isomer analysis of related cyclopropane derivatives .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- SMILES/InChI : Computational tools (e.g., PubChem) provide standardized descriptors (e.g.,

ClCC1(CCl)CC1(Br)Br) for structural validation .

Q. What safety precautions are required when handling this compound?

- PPE : Use N95 masks, gloves, and eyeshields due to respiratory and skin irritation risks.

- Storage : Keep in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources.

- Waste Disposal : Follow protocols for halogenated organics, as improper handling may release toxic fumes .

Advanced Research Questions

Q. How does steric hindrance influence reaction pathways in cyclopropane derivatives?

Steric effects dominate in reactions like Cu-catalyzed carbene dimerization, where bulky substituents on the cyclopropane ring lead to low diastereoselectivity. For example, in triafulvalene synthesis, steric clashes between substituents favor trans-anti isomers, as confirmed by X-ray analysis . Computational modeling (e.g., DFT) can predict steric thresholds for selective transformations .

Q. What role does this compound play in synthesizing strained hydrocarbons like propellanes?

The compound is a key intermediate in the Szeimies method for [1.1.1]propellane synthesis. It undergoes dehalogenation and ring-opening via lithium-halogen exchange, forming bicyclobutane intermediates that rearrange into propellanes under thermal or photolytic conditions . Optimized reaction conditions (e.g., −78°C, THF solvent) minimize side reactions .

Q. Can this compound act as a precursor for organometallic reagents?

Yes. Lithiation with t-BuLi generates a reactive bicyclobutane-Li complex, which participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form aryl- or heteroaryl-substituted bicyclobutanes. This strategy is critical for incorporating strained motifs into drug candidates or materials .

Q. How are radical intermediates managed in cyclopropane functionalization?

Radical clocks (e.g., methylcyclopropane) are used to detect radical pathways. For this compound, EPR spectroscopy and trapping experiments (e.g., TEMPO) confirm non-radical mechanisms in hydrophosphination reactions, where nucleophilic attack dominates .

Methodological Considerations

Key Applications in Research

- Organometallic Chemistry : Lithiated intermediates enable C–C bond formation in strained systems .

- Materials Science : Precursor for [1.1.1]propellane, a building block in polymer and nanocarbon synthesis .

- Medicinal Chemistry : Strained cyclopropane motifs enhance drug binding affinity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。